3-Cyclopentylmethanesulfonylazetidine

説明

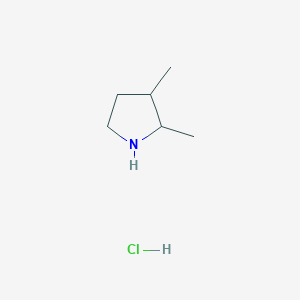

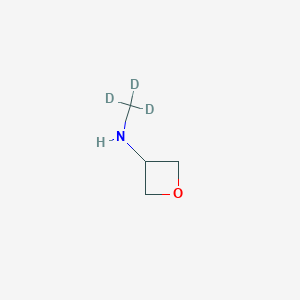

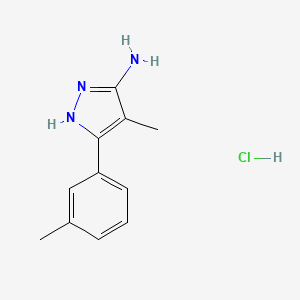

3-Cyclopentylmethanesulfonylazetidine is a heterocyclic compound with a unique structure. It belongs to the class of azetidines , which are four-membered ring compounds containing nitrogen. The presence of a cyclopentylmethanesulfonyl group adds further complexity to its chemical makeup.

2.

Synthesis Analysis

The synthesis of 3-Cyclopentylmethanesulfonylazetidine involves several steps. While I don’t have specific papers on this compound, typical synthetic routes might include cyclization reactions of appropriate precursors. Researchers often explore various strategies to achieve high yields and selectivity.

3.

Molecular Structure Analysis

The molecular structure of 3-Cyclopentylmethanesulfonylazetidine comprises a four-membered ring with a nitrogen atom. The cyclopentylmethanesulfonyl moiety is attached to the azetidine ring. Accurate three-dimensional models are essential for understanding its conformation and interactions.

4.

Chemical Reactions Analysis

3-Cyclopentylmethanesulfonylazetidine likely undergoes various chemical reactions. These could include ring-opening reactions, nucleophilic substitutions, and transformations of the sulfonyl group. Investigating its reactivity with different reagents is crucial for its synthetic applications.

5.

Physical And Chemical Properties Analysis

- Melting Point : Investigate the melting behavior of 3-Cyclopentylmethanesulfonylazetidine.

- Solubility : Assess its solubility in various solvents.

- Stability : Explore its stability under different conditions (e.g., temperature, pH).

7.

科学的研究の応用

Synthesis and Medicinal Chemistry

Electrophilic Cyclization : A study by Wu et al. (2017) demonstrated an iodine-catalyzed electrophilic cyclization, achieving functionalized 3-sulfenylcoumarin and 3-sulfenylquinolinone derivatives, indicating potential applications in organic synthesis and medicinal chemistry. This suggests a role for compounds like 3-Cyclopentylmethanesulfonylazetidine in the synthesis of complex organic molecules (Wu et al., 2017).

Diastereoselective Synthesis : Jin et al. (2016) described the diastereoselective synthesis of 3,3-dimethylazetidines, highlighting the importance of azetidine moieties in bioactive molecules. This could imply the relevance of 3-Cyclopentylmethanesulfonylazetidine in the synthesis of biologically significant compounds (Jin et al., 2016).

Organic Chemistry and Catalysis

- Cascade Synthesis of Arylsulfonylquinolines : Zhang et al. (2016) developed a method for synthesizing 3-arylsulfonylquinoline derivatives, which are important in pharmaceutical drugs, through a tert-butyl hydroperoxide mediated cycloaddition. This indicates potential applications for 3-Cyclopentylmethanesulfonylazetidine in the field of organic synthesis and catalysis (Zhang et al., 2016).

Biochemical Applications

- Functional Striated Muscle Cells : Constantinides et al. (1977) found that 5-AZACYTIDINE, a triazine nucleoside analogue of cytidine, could induce morphological changes in C3H 10T½ C18 cells, leading to the formation of functional myotubes. This study provides a basis for the potential biochemical and medicinal applications of similar compounds, including 3-Cyclopentylmethanesulfonylazetidine (Constantinides et al., 1977).

Fluorescence and Photophysics

- Fluorescence Properties of Sulfoindocyanine Cy3 : Sanborn et al. (2007) studied the fluorescence and photophysical properties of Cy3, a sulfoindocyanine, when attached to DNA. This research suggests that derivatives of sulfonyl compounds, such as 3-Cyclopentylmethanesulfonylazetidine, could be significant in fluorescence studies and DNA research (Sanborn et al., 2007).

Safety And Hazards

- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

- Handling Precautions : Provide guidelines for safe handling, storage, and disposal.

- Environmental Impact : Consider its impact on the environment.

8.

将来の方向性

- Biological Activity : Investigate potential biological activities (e.g., antimicrobial, anticancer) and explore its therapeutic potential.

- Structure-Activity Relationship (SAR) : Correlate structural features with activity.

- Drug Development : If promising, explore its use as a lead compound for drug development.

Remember that this analysis is based on general knowledge, and specific details may vary. Researchers should consult relevant literature for more precise information. 🌟

特性

IUPAC Name |

3-(cyclopentylmethylsulfonyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c11-13(12,9-5-10-6-9)7-8-3-1-2-4-8/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSNREKQIQQNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CS(=O)(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopentylmethanesulfonylazetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1459303.png)

![(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid](/img/structure/B1459306.png)

![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459308.png)